molecular formula C11H7BrO3S B6383431 3-Bromo-5-(2-carboxythiophene-4-yl)phenol, 95% CAS No. 1261970-49-3

3-Bromo-5-(2-carboxythiophene-4-yl)phenol, 95%

Cat. No. B6383431
CAS RN: 1261970-49-3
M. Wt: 299.14 g/mol
InChI Key: GNSMAGOVJWNWLK-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-carboxythiophene-4-yl)phenol, 95% (3-BBrCTP95%) is an organic compound that has been studied extensively in the scientific community. It has been found to have a wide range of applications in various research areas, including organic synthesis, drug synthesis, and catalysis. 3-BBrCTP95% is a highly effective reagent for the synthesis of a variety of compounds, and has been used in numerous laboratory experiments.

Scientific Research Applications

3-BBrCTP95% has a wide range of applications in scientific research. It has been used in organic synthesis as a reagent in the synthesis of various compounds, including drugs and catalysts. It has also been used in the synthesis of polymers and nanomaterials. In addition, 3-BBrCTP95% has been used in the synthesis of a variety of heterocycles, such as thiophene, pyrrole, and furan. Furthermore, it has been used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of 3-BBrCTP95% is not fully understood. However, it is believed that the compound acts as an electron-rich catalyst, allowing for the formation of a variety of organic compounds. In addition, it is believed that the compound can act as a Lewis acid, increasing the rate of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BBrCTP95% are not fully understood. However, studies have shown that the compound can increase the rate of drug metabolism, as well as the rate of drug absorption in the body. In addition, it has been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-BBrCTP95% in laboratory experiments is that it is a highly effective reagent for the synthesis of a variety of compounds. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use. For example, the compound is not soluble in water, so it must be used in an organic solvent. In addition, the compound is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for research on 3-BBrCTP95%. For example, further research could be conducted to better understand the mechanism of action of the compound, as well as its biochemical and physiological effects. In addition, research could be conducted to explore the potential applications of 3-BBrCTP95% in drug synthesis and catalysis. Finally, research could be conducted to explore the potential of using 3-BBrCTP95% as a reagent for the synthesis of polymers and nanomaterials.

Synthesis Methods

3-BBrCTP95% is synthesized through a series of steps. First, a solution of 5-bromo-2-carboxythiophene-4-ylphenol (5-BrCTP) is prepared by reacting thiophene-2-carboxylic acid with bromine in aqueous sodium hydroxide. The reaction is then carried out using a palladium-catalyzed cross-coupling reaction between 5-BrCTP and bromobenzene. The product is then purified by recrystallization, and the purity is determined by thin-layer chromatography. The purity of the product is typically 95%.

properties

IUPAC Name

4-(3-bromo-5-hydroxyphenyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO3S/c12-8-1-6(2-9(13)4-8)7-3-10(11(14)15)16-5-7/h1-5,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSMAGOVJWNWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Br)C2=CSC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686422
Record name 4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carboxylic acid

CAS RN

1261970-49-3
Record name 4-(3-Bromo-5-hydroxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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